molecular formula C7H5BrN2OS B581455 2-Amino-5-bromobenzothiazole 3-oxide CAS No. 1216671-97-4

2-Amino-5-bromobenzothiazole 3-oxide

Cat. No.: B581455
CAS No.: 1216671-97-4
M. Wt: 245.094
InChI Key: WGPVPIMXJCKFHM-UHFFFAOYSA-N
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Description

2-Amino-5-bromobenzothiazole 3-oxide is a chemical compound with the CAS Number: 1216671-97-4 . It has a molecular weight of 246.11 . The IUPAC name for this compound is 2-amino-5-bromo-1H-1lambda3-benzo[d]thiazole 3-oxide .


Molecular Structure Analysis

The InChI code for this compound is 1S/C7H6BrN2OS/c8-4-1-2-6-5 (3-4)10 (11)7 (9)12-6/h1-3,12H,9H2 . This code provides a standard way to encode the compound’s molecular structure.

Scientific Research Applications

Catalytic Synthesis of Benzothiazoles

2-Amino-5-bromobenzothiazole derivatives have been utilized in the ligand-free, copper-catalyzed synthesis of substituted benzimidazoles, 2-aminobenzimidazoles, 2-aminobenzothiazoles, and benzoxazoles. This synthesis process involves intramolecular cyclization of o-bromoaryl derivatives using copper(II) oxide nanoparticles in DMSO under air, highlighting an experimentally simple, general, and efficient approach without the need for external chelating ligands. This method represents a heterogeneous process with the possibility of recovering and recycling the copper(II) oxide nanoparticles without loss of activity (Saha et al., 2009).

Corrosion Inhibition

Another application of 2-amino-5-bromobenzothiazole derivatives is in the field of corrosion inhibition. Studies have demonstrated their effectiveness in inhibiting copper corrosion in acidic environments. For example, experimental and computational investigations have shown that 2-amino-6-bromobenzothiazole acts as a modest cathodic-type inhibitor, achieving a maximum inhibition efficiency of 94.6% at 1 mM concentration. Electrochemical measurements and surface analysis techniques alongside theoretical calculations have provided insights into the adsorption behavior and mechanism of inhibition, suggesting the formation of an adsorption film that follows the Langmuir adsorption model (Chen et al., 2018).

Synthesis of Chiral Oxidizing Reagents

Benziodazole oxides derived from amino acid precursors, including 2-aminobenzothiazole derivatives, have been explored for their potential as chiral oxidizing agents. These compounds, synthesized through the oxidation of readily available 2-iodobenzamides, offer a practical application as selective oxidizing reagents. They have shown promise in oxidizing primary alcohols to aldehydes and non-symmetric sulfides to chiral sulfoxides with moderate enantioselectivity, presenting a novel approach in the synthesis of chiral molecules (Zhdankin et al., 2000).

Green Chemistry Applications

In the realm of green chemistry, 2-amino-5-bromobenzothiazole derivatives have been used in water-promoted synthesis processes. A notable example is the synthesis of 2-aminobenzothiazoles and 2-aminobenzoxazoles through tandem reactions in water, which has been shown to significantly accelerate reaction rates compared to traditional organic solvents. This approach emphasizes the environmental benefits of using water as a solvent, in addition to showcasing the high efficiency and simplicity of the experimental procedures involved (Zhang et al., 2011).

Properties

IUPAC Name

5-bromo-3-hydroxy-1,3-benzothiazol-2-imine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrN2OS/c8-4-1-2-6-5(3-4)10(11)7(9)12-6/h1-3,9,11H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGPVPIMXJCKFHM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Br)N(C(=N)S2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrN2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00680922
Record name 5-Bromo-2-imino-1,3-benzothiazol-3(2H)-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00680922
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

245.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1216671-97-4
Record name 5-Bromo-2-imino-1,3-benzothiazol-3(2H)-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00680922
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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